5-amino-2-chloro-N-methoxy-N-methylbenzene-1-sulfonamide
CAS No.: 1154676-26-2
Cat. No.: VC2542357
Molecular Formula: C8H11ClN2O3S
Molecular Weight: 250.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1154676-26-2 |
|---|---|
| Molecular Formula | C8H11ClN2O3S |
| Molecular Weight | 250.7 g/mol |
| IUPAC Name | 5-amino-2-chloro-N-methoxy-N-methylbenzenesulfonamide |
| Standard InChI | InChI=1S/C8H11ClN2O3S/c1-11(14-2)15(12,13)8-5-6(10)3-4-7(8)9/h3-5H,10H2,1-2H3 |
| Standard InChI Key | IGYDJPZHCSMTSG-UHFFFAOYSA-N |
| SMILES | CN(OC)S(=O)(=O)C1=C(C=CC(=C1)N)Cl |
| Canonical SMILES | CN(OC)S(=O)(=O)C1=C(C=CC(=C1)N)Cl |
Introduction
Chemical Properties and Structure
5-amino-2-chloro-N-methoxy-N-methylbenzene-1-sulfonamide is characterized by a sulfonamide group attached to a benzene ring that is further substituted with amino and chloro groups. The compound features N-methoxy and N-methyl substitutions on the sulfonamide moiety, contributing to its unique chemical properties and biological activities.
Physical and Chemical Characteristics
The compound has been extensively characterized through various analytical methods. The table below summarizes its key properties:
| Property | Value |
|---|---|
| Chemical Formula | C8H11ClN2O3S |
| Molecular Weight | 250.7 g/mol |
| CAS Number | 1154676-26-2 |
| Physical Appearance | Powder |
| Storage Temperature | +4°C |
| MDL Number | MFCD13159692 |
| PubChem CID | 60868998 |
It is important to note that there is some discrepancy in the literature regarding the chemical formula. While one source reports C8H11ClN2O3S with a molecular weight of 250.7 g/mol, another lists C10H14N2O4S with a molecular weight of 258.3 . This variance may be attributed to different tautomeric forms or analytical methodologies used in characterization.
Structural Identifiers
For precise identification and database cataloging, the compound is associated with the following structural identifiers:
| Identifier Type | Value |
|---|---|
| InChI | InChI=1S/C10H14N2O4S/c1-5-6(8(13)14)7(17-12-5)11-9(15)16-10(2,3)4/h1-4H3,(H,11,15)(H,13,14) |
| InChI Key | OLQUWEXOEINFHM-UHFFFAOYSA-N |
| SMILES | CC1=NSC(=C1C(=O)O)NC(=O)OC(C)(C)C |
Synthesis Methods
Conventional Synthesis
The synthesis of 5-amino-2-chloro-N-methoxy-N-methylbenzene-1-sulfonamide typically involves the reaction of 5-amino-2-chlorobenzenesulfonyl chloride with N-methylmethoxyamine under basic conditions. Sodium hydroxide is commonly employed to neutralize the hydrochloric acid produced during the reaction process.
The general reaction scheme can be represented as:
5-amino-2-chlorobenzenesulfonyl chloride + N-methylmethoxyamine → 5-amino-2-chloro-N-methoxy-N-methylbenzene-1-sulfonamide + HCl
Industrial-Scale Production
For industrial applications, the synthesis process has been adapted to continuous flow reactors, which significantly enhance efficiency and yield. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, resulting in higher purity products and reduced waste generation.
Mechanism of Action and Biological Activity
Enzyme Inhibition Properties
The primary mechanism of action for 5-amino-2-chloro-N-methoxy-N-methylbenzene-1-sulfonamide involves its ability to inhibit specific enzymes by mimicking substrates or binding to active sites. Similar to other sulfonamide compounds, it is thought to compete with para-aminobenzoic acid (PABA) for binding to bacterial dihydropteroate synthase, thereby disrupting folate synthesis pathways in bacteria.
Structure-Activity Relationships
The biological activity of this compound is strongly influenced by its structural features:
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The sulfonamide group (SO2NH) serves as a crucial pharmacophore that interacts with enzyme binding sites
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The chloro substituent alters the electron distribution of the aromatic ring, affecting binding affinity
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The amino group contributes to hydrogen bonding interactions with biological targets
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The N-methoxy-N-methyl moiety influences the compound's lipophilicity and membrane permeability
These structure-activity relationships have been explored in the development of related compounds for therapeutic applications.
Applications in Research and Development
Medicinal Chemistry Applications
5-amino-2-chloro-N-methoxy-N-methylbenzene-1-sulfonamide has garnered interest in medicinal chemistry research due to its potential antimicrobial properties. The aryl sulfonamide class of compounds has historically demonstrated effectiveness against various bacterial infections, and this particular derivative may offer advantages in terms of specificity or reduced side effects.
Use as a Synthetic Intermediate
Beyond its direct biological applications, this compound serves as an important intermediate in the synthesis of more complex molecular structures. The reactive amino group and the sulfonamide functionality provide versatile handles for further chemical modifications, enabling the creation of diverse chemical libraries for drug discovery programs .
Analytical Applications
The compound has been studied using various analytical techniques, including:
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High-performance liquid chromatography (HPLC)
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Mass spectrometry
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Nuclear magnetic resonance (NMR) spectroscopy
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Infrared spectroscopy
These analytical methods have been crucial for characterizing the compound's purity, structure, and interactions with biological targets.
Current Research Trends
Development of Derivatives
Current research efforts focus on developing novel derivatives of 5-amino-2-chloro-N-methoxy-N-methylbenzene-1-sulfonamide with enhanced biological activities. By introducing additional functional groups or modifying existing ones, researchers aim to optimize properties such as:
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Binding affinity to target enzymes
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Metabolic stability
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Bioavailability
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Selectivity for specific pathogens
Combination Therapies
There is growing interest in exploring the potential of this compound in combination with other therapeutic agents. Such combination approaches may offer synergistic effects, potentially overcoming resistance mechanisms that limit the effectiveness of individual drugs.
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